N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
Description
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:
- 3-Chlorophenyl substituent at position 2, contributing steric bulk and electron-withdrawing effects via the chlorine atom.
- Propionamide (CH2CH2CONH2) at position 3, introducing a flexible alkyl chain and amide functionality, which may improve solubility compared to aromatic substituents.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-2-13(19)16-14-11-7-21(20)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABIYJRZIWBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategies
Thieno[3,4-c]pyrazole Core Formation
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization reactions. Two primary approaches are documented:
Hydrazine-Mediated Cyclization
Precursor Preparation :
- 3-Chlorophenyl Derivatives : Starting materials such as 3-chlorophenyl-substituted thiophenes or hydrazones are employed.
- Diketones/Thiol Compounds : Pyrazolone derivatives (e.g., 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine) or thiol precursors react with hydrazine analogs.
Cyclization Conditions :
Example Reaction :
Step 1 : Condensation of 3-bromothiophene with benzophenone hydrazone yields a bishydrazone intermediate.
Step 2 : Hydrolysis with concentrated HCl produces the thieno-pyrazole core.
Palladium-Catalyzed Cyclization
Alternative methods employ palladium catalysts for cross-coupling:
Sulfoxide (5-Oxido) Group Introduction
The sulfoxide group is introduced via oxidation of a thioether precursor:
| Method | Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| DMSO-Based | DMSO | 60–110°C, 4–6 hours | 70–85% | |
| H₂O₂/NaOAc | H₂O₂, NaOAc | Room temperature, 12 hours | 65–75% |
Key Notes :
Propionamide Coupling
The amide group is introduced via nucleophilic acyl substitution:
Optimization Tips :
Synthetic Routes and Yields
Route A: Multi-Step Cyclization and Oxidation
- Core Synthesis :
- Amide Coupling :
Total Yield : ~40–50% (3 steps).
Route B: Palladium-Catalyzed Approach
- Cross-Coupling :
- Core Formation :
- Oxidation :
- Amide Coupling :
Total Yield : ~35–45% (4 steps).
Critical Reaction Parameters
Purification and Characterization
Chromatography and Recrystallization
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
Key Differences :
- Substituent at Position 3: Replaces propionamide with 2-fluorobenzamide (C7H5FNO), introducing an aromatic ring and fluorine atom.
- Electronic Effects : The fluorine atom acts as a strong electron-withdrawing group, altering electron density distribution in the benzamide moiety. This may enhance binding affinity via halogen bonding or dipole interactions .
| Parameter | Target Compound | 2-Fluorobenzamide Analog |
|---|---|---|
| Molecular Formula | C15H13ClN2O2S | C19H12ClFN2O2S |
| Key Substituent | Propionamide | 2-Fluorobenzamide |
| Functional Groups | Amide, sulfoxide | Amide, fluorine, sulfoxide |
| Inferred logP | ~2.1 (moderate polarity) | ~3.5 (higher lipophilicity) |
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Differences :
- Core Structure: Replaces thieno[3,4-c]pyrazole with a monocyclic pyrazole ring.
- Substituents: 3-Chlorophenylsulfanyl (S–C6H4Cl) at position 5: Increases steric hindrance and sulfur-mediated metabolic stability. Carbaldehyde (–CHO) at position 4: Introduces aldehyde reactivity, enabling covalent interactions with biological targets .
| Parameter | Target Compound | 3-Trifluoromethyl Pyrazole Analog |
|---|---|---|
| Core Structure | Bicyclic thienopyrazole | Monocyclic pyrazole |
| Key Functional Groups | Amide, sulfoxide | Sulfanyl, –CF3, aldehyde |
| Electron Effects | Moderate (Cl, amide) | Strong (–CF3, S–) |
| Metabolic Stability | Moderate (amide hydrolysis) | High (sulfanyl resistance) |
Research Findings and Implications
Structural and Electronic Analysis
- Conformational Flexibility : The 4,6-dihydro moiety in the target compound allows for adaptive binding in biological systems, contrasting with rigid analogs like the trifluoromethyl pyrazole .
- Electrostatic Potential: Computational tools like Multiwfn could map electron density differences, highlighting nucleophilic regions (e.g., sulfoxide oxygen) and electrophilic sites (e.g., chlorophenyl ring) .
Biological Activity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article focuses on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique thieno[3,4-c]pyrazole core substituted with a chlorophenyl group and a propionamide moiety. The synthesis typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors under specific acidic or basic conditions.
- Introduction of the Chlorophenyl Group : This step often utilizes a substitution reaction with chlorinated aromatic compounds.
- Oxidation : The pyrazole ring is oxidized using agents such as hydrogen peroxide.
- Amidation : The final step involves the introduction of the propionamide group through acylation reactions.
Biological Activity Overview
Thieno[3,4-c]pyrazoles are known for their wide-ranging biological activities, including:
- Anti-inflammatory
- Antioxidant
- Anticancer
- Antimicrobial
These properties make them potential candidates for therapeutic applications in various diseases.
1. Antioxidant Activity
Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the effects of these compounds on erythrocytes exposed to 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results indicated that treatment with thieno[3,4-c]pyrazoles reduced the percentage of altered erythrocytes significantly compared to untreated controls.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound | 12 ± 1.03 |
This suggests that these compounds may protect against oxidative damage in aquatic organisms .
2. Anti-inflammatory Properties
Thieno[3,4-c]pyrazoles have been investigated for their anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, some derivatives have shown promise in selectively inhibiting phosphodiesterase enzymes associated with allergic and inflammatory responses .
3. Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazoles has also been explored. Certain derivatives have been identified as potent inhibitors of aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells .
Conclusion and Future Directions
This compound exhibits significant biological activity across various domains including antioxidant, anti-inflammatory, and anticancer effects. Future research should focus on elucidating the precise mechanisms of action and exploring its therapeutic potential in clinical settings.
Further studies involving in vivo models and clinical trials will be essential to validate these findings and to develop this compound into a viable therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the cyclization of precursors to form the thieno[3,4-c]pyrazole core. A common approach (adapted from analogous compounds) includes:
-
Step 1 : Cyclization of chlorinated phenyl precursors with thiophene derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
-
Step 2 : Introduction of the propionamide group via nucleophilic substitution or coupling reactions. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate intermediates, and reactions are monitored by thin-layer chromatography (TLC) .
-
Optimization : Yield is maximized by controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for core:amide precursor) .
Table 1 : Representative Reaction Conditions for Key Steps
Step Reagents/Conditions Solvent Temperature Yield Range Core formation K₂CO₃, RCH₂Cl DMF 60°C 60–75% Amidation Propionyl chloride, Et₃N THF RT 70–85%
Q. Which spectroscopic and crystallographic methods confirm its structural identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves the thienopyrazole core (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm for 3-chlorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines single-crystal data to confirm bond lengths (e.g., S–O bond: ~1.45 Å) and dihedral angles (e.g., 85–90° between thiophene and pyrazole rings) .
Advanced Research Questions
Q. How can computational tools predict electronic properties and receptor interactions?
- Methodological Answer :
-
Electronic Properties : Multiwfn calculates electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic regions. For example, the sulfoxide group (S=O) exhibits strong electrophilicity (ESP: +30 kcal/mol) .
-
Docking Studies : AutoDock4 simulates ligand-receptor binding by flexibly sampling sidechains of target proteins (e.g., kinase inhibitors). Parameters include:
-
Grid size: 60 × 60 × 60 ų centered on the active site.
-
Lamarckian genetic algorithm with 100 runs to estimate binding affinity (ΔG: −8 to −10 kcal/mol) .
Table 2 : Key Computational Parameters for Docking
Software Flexibility Scoring Function Cluster RMSD AutoDock4 Receptor sidechains AMBER force field ≤2.0 Å
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from:
- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, incubation time). Standardize protocols using guidelines like OECD 423 .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate confounding variables. For example, cluster divergent results into mechanistic subgroups (e.g., kinase inhibition vs. oxidative stress pathways) .
- Receptor Heterogeneity : Use hybrid modeling (e.g., combining wet-lab agonism profiles with computational meta-analysis) to account for receptor diversity, as demonstrated in odorant receptor studies .
Methodological Guidance for Data Interpretation
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Answer :
- Kinetic Studies : Measure time-dependent inhibition (e.g., kₐᵢₙₕ) to distinguish covalent vs. non-covalent binding .
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomic Profiling : LC-MS/MS tracks metabolic perturbations (e.g., ATP depletion in cancer cells) to confirm on-target effects .
Handling Structural and Functional Complexity
Q. How does the sulfoxide moiety influence stability and reactivity?
- Answer :
- Stability : The S=O group enhances oxidative stability but may hydrolyze under strong acidic/basic conditions. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation .
- Reactivity : Sulfoxide acts as a hydrogen-bond acceptor, influencing solubility (logP: ~2.5) and membrane permeability (Caco-2 assay Pₐₚₚ: 5 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
